molecular formula C11H9NO4 B4554221 N-methoxy-2-oxo-2H-chromene-3-carboxamide

N-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B4554221
M. Wt: 219.19 g/mol
InChI Key: YEXFCQYMAYIJDG-UHFFFAOYSA-N
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Description

N-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 219.05315777 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallographic Insights

Research on derivatives of N-methoxy-2-oxo-2H-chromene-3-carboxamide, such as 4-oxo-N-phenyl-4H-chromene-2-carboxamide, reveals significant crystallographic insights. These compounds exhibit specific polymorphisms and crystalline behaviors essential for understanding their structural properties. Such knowledge aids in the development of advanced materials and drug design due to the detailed analysis of molecular conformations and packing patterns (Reis et al., 2013).

Fluorescence Properties

Chromene derivatives have been noted for their excellent fluorescence properties in both solutions and solid states. This makes them valuable for creating fluorescent probes and materials for sensing and imaging applications. The structure-fluorescence relationship explored in these studies provides a pathway to new fluorescent materials with potential applications in biotechnology and materials science (Shi et al., 2017).

Synthesis and Applications

The solvent-free synthesis of 4H-chromene-3-carboxamide derivatives showcases an eco-friendly approach to obtaining biologically significant compounds. These methodologies emphasize greener chemistry principles, reducing the environmental impact of chemical syntheses. Additionally, the synthesized compounds exhibit promising antibacterial and antioxidant activities, highlighting their potential in pharmaceutical applications (Chitreddy & Shanmugam, 2017).

Biological Activities

Studies on chromene derivatives, including this compound, demonstrate a range of biological activities. These activities include antimicrobial properties, highlighting the potential of these compounds as templates for developing new antibacterial agents. The exploration of their biological effects contributes to the broader understanding of how structural variations influence biological activity, paving the way for novel drug discovery (Azab et al., 2017).

Properties

IUPAC Name

N-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-15-12-10(13)8-6-7-4-2-3-5-9(7)16-11(8)14/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXFCQYMAYIJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1=CC2=CC=CC=C2OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.